Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate
Description
Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo-fused 1,4-oxazepinone core. This structure integrates a seven-membered oxazepine ring with a fused benzene moiety, a methyl substituent at the 4-position, and a carbamate functional group at the 7-position.
Properties
IUPAC Name |
methyl N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-14-5-6-18-10-4-3-8(13-12(16)17-2)7-9(10)11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIMDHYGCSOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound’s structure necessitates a benzo[f]oxazepine core, which is synthesized via cyclization of precursors containing both phenolic oxygen and amine functionalities. Retrosynthetically, the molecule disconnects into three key fragments:
- Carbamate group : Introduced via reaction of a primary amine with methyl chloroformate.
- Oxazepine ring : Constructed through 7-endo cyclization of β-hydroxyaminoaldehyde or keto-ester intermediates.
- 4-Methyl-5-oxo substitution : Installed via alkylation and oxidation steps.
Patented protocols for analogous benzoxazepines highlight two primary routes: (1) cyclization of β-hydroxyaminoaldehydes followed by carbamation, and (2) tandem alkylation-cyclization of 2-aminophenol derivatives with keto-esters.
Detailed Preparation Methods
Route 1: Cyclization of β-Hydroxyaminoaldehydes
This method adapts the MacMillan organocatalytic protocol for enantioselective synthesis of oxazepinones.
Step 1: Synthesis of β-Hydroxyaminoaldehyde (Intermediate 5)
A solution of α,β-unsaturated aldehyde (3.0 equiv) and tert-butyl (tert-butyldimethylsilyloxy)carbamate (1.0 equiv) in chloroform is treated with a chiral imidazolidinone catalyst (0.2 equiv) at −20°C for 24–36 hours. The β-hydroxyaminoaldehyde is isolated via silica chromatography (Yield: 65–78%).
Step 2: Alkyne Addition and Oxidation
The aldehyde undergoes nucleophilic addition with a Grignard reagent (e.g., ethynylmagnesium bromide) to form a propargyl alcohol, which is oxidized to an ynone using Dess-Martin periodinane.
Step 3: 7-endo-dig Cyclization
Removal of the TBS protecting group with tetrabutylammonium fluoride (TBAF) initiates cyclization, yielding 3,4-dihydro-1,2-oxazepin-5(2H)-one. Reductive cleavage of the N–O bond with Zn/HOAc affords the 2,3-dihydropyridin-4(1H)-one scaffold.
Step 4: Carbamate Formation
The primary amine at position 7 is reacted with methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding the carbamate (Yield: 85–92%).
Table 1: Key Reaction Conditions for Route 1
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | MacMillan catalyst, −20°C | Asymmetric 1,4-addition | 65–78% |
| 3 | TBAF, THF | Deprotection/cyclization | 70% |
| 4 | Methyl chloroformate, TEA | Carbamation | 85–92% |
Route 2: Keto-Ester Cyclization (Vulcanchem Protocol)
This route prioritizes scalability and avoids chiral catalysts.
Step 1: Formation of Oxazepine Core
2-Amino-4-methylphenol reacts with ethyl acetoacetate in concentrated sulfuric acid at 60°C, inducing cyclodehydration to form 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine (Yield: 68%).
Step 2: Nitration and Reduction
Nitration at position 7 with fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, Pd/C) yields the 7-amino derivative.
Step 3: Carbamate Installation
The amine is treated with methyl chloroformate in DCM containing DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is quenched with aqueous NaHCO₃, and the product is purified via recrystallization (Yield: 88%).
Table 2: Optimization of Carbamation Reaction
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Solvent | DCM | THF reduces yield by 15% |
| Base | TEA | Pyridine slows reaction |
| Temp | 0°C → RT | Higher temps cause decomposition |
Critical Analysis of Methodologies
Route Efficiency
- Route 1 offers enantiocontrol but requires multiple protection/deprotection steps, lowering overall yield (45–50% over 4 steps).
- Route 2 is shorter (3 steps) and higher-yielding (60% overall) but lacks stereoselectivity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, NH), 4.30–4.10 (m, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.10 (t, J = 6.0 Hz, 2H, NCH₂), 2.40 (s, 3H, CH₃).
- HRMS : m/z calcd for C₁₃H₁₄N₂O₄ [M+H]⁺ 279.0978, found 279.0975.
Industrial-Scale Considerations
Process Optimization
Cost Analysis
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| Methyl chloroformate | 120 | 38% |
| Ethyl acetoacetate | 25 | 12% |
| Pd/C (10%) | 3000 | 25% |
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound vary in substituents, heterocyclic frameworks, and biological activities. Below is a systematic comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Heterocycle Variations: The target compound’s benzo[f][1,4]oxazepinone core differs from LIJTF500025’s benzo[b][1,4]oxazepinone isomer (ring fusion position affects electronic distribution and steric interactions) .
Substituent Effects :
- Chloro and methyl groups in LIJTF500025 enhance thermal stabilization of LIM kinases, suggesting substituents critically influence protein-ligand interactions .
- Thiophene derivatives () introduce aromatic heterocycles, which may improve metabolic stability or binding affinity .
Functional Group Impact :
- Simple carbamates like XMC () lack fused heterocycles, limiting their target specificity to acetylcholinesterase in pest control .
- The target compound’s carbamate group may confer selectivity for serine hydrolases or proteases, though direct evidence is lacking.
Conformational Dynamics: The puckering of the oxazepinone ring (as defined by Cremer and Pople’s coordinates ) likely influences binding pocket compatibility compared to planar analogs.
Biological Activity
Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 922054-42-0 |
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.26 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. A study conducted on structural analogs demonstrated that modifications to the oxazepine core could enhance cytotoxicity against various cancer cell lines. For instance, one derivative showed an EC50 of 620 nM against acute myeloid leukemia (AML) cells, suggesting that structural optimization can lead to improved antitumor efficacy .
The mechanism of action for this compound is believed to involve interaction with specific molecular targets that modulate critical biological pathways. Preliminary studies suggest that it may disrupt tubulin polymerization in cancer cells, leading to apoptosis. However, further research is needed to elucidate the exact pathways involved.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding the effects of structural modifications:
These findings indicate that increasing the size and lipophilicity of substituents can enhance biological activity.
Case Studies
- Acute Myeloid Leukemia (AML) : In a study involving CD-1 mice administered with various doses of similar compounds, it was found that those with higher lipophilicity exhibited lower clearance rates and improved retention in circulation over 24 hours .
- Cytotoxicity in Breast Cancer : Compounds structurally related to this compound were tested for their synergistic effects with doxorubicin in breast cancer cell lines. Results indicated a significant enhancement in cytotoxicity when used in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
